molecular formula C39H64N4O8 B11932687 Boc-Val-Dil-Dap-Phe-OMe

Boc-Val-Dil-Dap-Phe-OMe

Cat. No.: B11932687
M. Wt: 716.9 g/mol
InChI Key: CEXFOGNATYRFPD-NTRIPLICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Val-Dil-Dap-Phe-OMe is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs. The compound’s full name is methyl ( (2R,3R)-3- ( (S)-1- ( (3R,4S,5S)-4- ( (S)-2- ( ( ( (tert-butoxycarbonyl)oxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalaninate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Dil-Dap-Phe-OMe involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the methoxy group (OMe) is introduced to protect the carboxyl group. The synthesis involves the use of reagents such as diisopropyl azodicarboxylate (DIAD) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) for coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Dil-Dap-Phe-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield deprotected amino acids .

Scientific Research Applications

Boc-Val-Dil-Dap-Phe-OMe is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Boc-Val-Dil-Dap-Phe-OMe involves its role as a cleavable linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Val-Dil-Dap-Phe-OMe is unique due to its specific structure, which provides optimal stability and cleavability for ADC applications. Its ability to form stable conjugates and release drugs under specific conditions makes it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C39H64N4O8

Molecular Weight

716.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1

InChI Key

CEXFOGNATYRFPD-NTRIPLICSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.